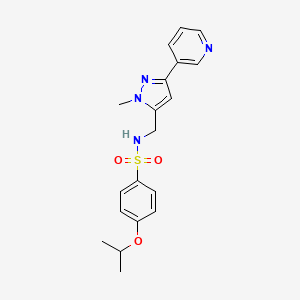
4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
C18H22N4O3S
Research indicates that compounds containing pyrazole moieties often exert their biological effects through various mechanisms, including:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit several kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival. Specifically, compounds like this compound may target dual leucine zipper kinase (DLK), which is implicated in neurodegenerative diseases .
- Antitumor Activity : Pyrazoles have demonstrated significant antitumor properties, particularly against various cancer cell lines. They can induce apoptosis and inhibit tumor growth by modulating signaling pathways associated with cancer progression .
Antitumor Activity
A series of studies have evaluated the antitumor potential of pyrazole derivatives, including the compound . For instance, a study on similar pyrazole structures revealed that they exhibited potent inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compounds were assessed for their cytotoxic effects and showed promising results when used in combination with established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial activities. Some studies indicate that these compounds possess significant antibacterial and antifungal properties, making them potential candidates for treating infectious diseases . The specific compound's activity against pathogenic fungi was highlighted, showing effective inhibition at low concentrations.
Summary of Biological Activities
Case Studies
- Antitumor Efficacy : In a study involving the treatment of breast cancer cells with pyrazole derivatives, it was found that certain compounds led to a significant reduction in cell viability. The combination treatment with doxorubicin showed enhanced efficacy compared to doxorubicin alone, suggesting a synergistic effect .
- Neuroprotective Effects : Research into the neuroprotective potential of pyrazole derivatives has indicated that they may play a role in preventing neuronal cell death associated with neurodegenerative diseases. This is particularly relevant for conditions like Alzheimer's and Parkinson's disease where DLK inhibition could mitigate neuronal degeneration .
科学的研究の応用
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics. Research indicates that derivatives of pyrazole, including this compound, exhibit antimicrobial properties. Studies have shown that modifications to the pyrazole structure can enhance efficacy against bacterial strains resistant to traditional antibiotics .
Antiviral Properties
Recent studies have explored the antiviral potential of pyrazole derivatives. For instance, compounds similar to 4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide have demonstrated activity against various viruses, including HIV and MeV (measles virus). The mechanism often involves inhibition of viral replication through interference with viral enzymes .
Anticancer Research
The compound's ability to interact with specific molecular targets positions it as a candidate for anticancer drug development. Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This has been particularly noted in studies focusing on leukemia and solid tumors .
Case Studies and Research Findings
特性
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14(2)26-17-6-8-18(9-7-17)27(24,25)21-13-16-11-19(22-23(16)3)15-5-4-10-20-12-15/h4-12,14,21H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNPGWQGNPIVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













